2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Description
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a halogenated phenacyl derivative characterized by two chlorine atoms at the 2' and 3' positions, a difluoromethoxy group (-OCF₂H) at the 4' position, and a reactive acyl chloride group.
Properties
IUPAC Name |
2-chloro-1-[2,3-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-5(15)4-1-2-6(16-9(13)14)8(12)7(4)11/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHYOFARJDYBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2',3'-Dichloro-4'-(difluoromethoxy)phenacyl chloride is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, highlighting its potential as a valuable agent in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenacyl chloride backbone with two chlorine atoms and a difluoromethoxy group. This configuration enhances its electrophilic character, making it suitable for interactions with nucleophiles in biological systems. The presence of both chloro and difluoromethoxy groups contributes to its unique reactivity and potential biological interactions.
The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The electrophilic nature of the compound allows it to interact with specific molecular targets, potentially disrupting normal cellular processes. This can lead to both therapeutic effects and cytotoxicity, depending on the context of its application.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that related phenacyl chlorides can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antibacterial properties .
Anticancer Activity
The anticancer potential of this compound is noteworthy. In vitro studies have demonstrated that derivatives of phenacyl chloride can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and inhibition of cell cycle progression. For example, one study reported that a related compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting significant cytotoxicity .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of phenacyl derivatives against various pathogens. The results indicated that compounds similar to this compound showed MIC values ranging from 2 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity in Cancer Cells : In another study, derivatives were tested against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) using the MTT assay. The findings revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2',4'-Dichloroacetophenone | Lacks difluoromethoxy group | Less reactive in nucleophilic substitution |
| 3',4'-Dichloro-2'-(difluoromethoxy)phenacyl chloride | Positional isomer | Different reactivity and biological activity |
| 2',4'-Dichloro-3'-(trifluoromethoxy)phenacyl chloride | Contains trifluoromethoxy group | Varying chemical and biological properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Substituent Positions: Chlorine at 2',3' (target compound) vs. 3',5' () or 2',6' () alters steric and electronic effects.
- Difluoromethoxy Group: The -OCF₂H group is electron-withdrawing, enhancing the electrophilicity of the acyl chloride. This contrasts with non-fluorinated methoxy groups, which are electron-donating .
Reactivity in Base-Induced Reactions
Phenacyl chlorides undergo diverse reactions with alkoxides, as demonstrated in –7:
- Diphenacyl Formation: Reaction with potassium i-butoxide at room temperature yields diphenacyl (40–65%) and acetophenone. Heating induces rearrangements (e.g., β-butyl phenylacetate, dibenzyl ketone) via Favorskii or semibenzylic pathways .
- Impact of Substituents: The 2',3'-dichloro substitution in the target compound may stabilize enolate intermediates, altering product distribution compared to simpler analogs like 4-fluoro phenacyl chloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
